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molecular formula C9H8O3 B086945 Phenylpyruvic acid CAS No. 156-06-9

Phenylpyruvic acid

Cat. No. B086945
M. Wt: 164.16 g/mol
InChI Key: BTNMPGBKDVTSJY-UHFFFAOYSA-N
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Patent
US07537912B2

Procedure details

In this example, a coelenterazine having structure VIII (“dideoxycoelenterazine”) was synthesized from 2-amino-3-benzyl-5-phenylpyrazine and 2-acetoxy-3-phenylypropenal. The compound 2-amino-3-benzyl-5-phenylpyrazine was prepared according to previously described methods (Kishi, Y. et al, Tet. Lett. 2747 (1972); Cormier, M. et al, Biochemistry, 18(11), 2204 (1979); Hirano, T. et al Tetrahedron 53 (38) 12903-12916 (1997)). The compound 2-acetoxy-3-phenylypropenal was synthesized as follows. To a solution of phenylpyruvic acid (25 g, 152 mM) in dry pyridine (250 mL) was added acetic anhydride (170 mL). The solution was stirred overnight under an inert atmosphere and monitored by thin layer chromatography (TLC) using 10% methanol in CH2Cl2. The pyridine was evaporated under reduced pressure, and the resulting syrup was taken up in CH2Cl2 (700 mL) and washed 3 times with 200 mL portions of a 0.1N aqueous HCl solution. The organic phase was dried over Na2SO4 and filtered, and the filtrate was concentrated under reduced pressure to a viscous amber syrup. This syrup was purified by chromatography on N.P. silica with CH2Cl2 to give 24 g of 2-acetoxy-3-phenylpropenoic acid. This enol acetate intermediate was dissolved in 150 mL THF and cooled to 0° C. Oxalyl chloride (51 mL, 580 mM) was then added dropwise with stirring, and the solution allowed to stir for an additional 20 minutes at 0° C. Dimethylformamide (DMF) (7.5 mL) was added dropwise, and this solution was then stirred for 4 hours at 0° C., concentrated under reduced pressure and co-evaporated twice with toluene to yield the acid chloride. This acid chloride intermediate (14.5 g, 87 mM) was dissolved in 200 mL of a 1:1 CH2Cl2/THF mixture. This solution was cooled to −70° C., and LiAl(OtBu)3H (152 mL, 152 mM) was added dropwise while maintaining the temperature of the reaction below −70° C. After addition of LiAl(OtBu)3H was complete, stirring was continued for 2 hours at −70° C. The cooling bath was removed, aqueous HCl (2N, 100 mL) was added and the reaction was allowed to warm to room temperature. The mixture was extracted into 500 mL ether, and the combined organic phases were dried over Na2SO4 and filtered. The filtrate was concentrated under reduced pressure to yield a viscous oil, which was purified by column chromatography using N.P. silica (250 g) and a step gradient of ethyl acetate in hexane. The desired compound was eluted in 10% ethyl acetate in heptane to yield 13.5 g of 2-acetoxy-3-phenylypropenal as an amber oil (80% yield, aldehyde singlet at 9 ppm in 1H NMR, ms.=189).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:4][N:3]=1.[C:21]1([CH2:27][C:28](=[O:32])[C:29]([OH:31])=[O:30])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[C:33](O[C:37](=[O:39])[CH3:38])(=[O:35])[CH3:34].C[OH:41]>N1C=CC=CC=1.C(Cl)Cl>[CH:12]1[CH:11]=[CH:10][C:9]([CH2:8][C:7]2[C:2]3[N:3]([CH:4]=[C:5]([C:15]4[CH:20]=[CH:19][C:18]([OH:41])=[CH:17][CH:16]=4)[N:6]=2)[C:29]([OH:30])=[C:28]([CH2:27][C:21]2[CH:22]=[CH:23][C:37]([OH:39])=[CH:38][CH:26]=2)[N:1]=3)=[CH:14][CH:13]=1.[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:4][N:3]=1.[C:33]([O:32][C:28](=[CH:27][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:29]([OH:31])=[O:30])(=[O:35])[CH3:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1CC1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)O)=O
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound 2-acetoxy-3-phenylypropenal was synthesized
CUSTOM
Type
CUSTOM
Details
The pyridine was evaporated under reduced pressure
WASH
Type
WASH
Details
washed 3 times with 200 mL portions of a 0.1N aqueous HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a viscous amber syrup
CUSTOM
Type
CUSTOM
Details
This syrup was purified by chromatography on N.P

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=1C=CC(=CC1)CC=2C3=NC(=C(N3C=C(N2)C=4C=CC(=CC4)O)O)CC=5C=CC(=CC5)O
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=NC=C(N=C1CC1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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